molecular formula C16H14Br2N2O3 B14579116 Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis- CAS No. 61381-95-1

Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis-

Cat. No.: B14579116
CAS No.: 61381-95-1
M. Wt: 442.10 g/mol
InChI Key: SBYSJUKFTZZZDC-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- is a chemical compound with a complex structure that includes bromine, nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- typically involves the reaction of brominated phenylene compounds with acetamide under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce brominated phenylene oxides, while reduction may yield de-brominated phenylene compounds.

Scientific Research Applications

Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- include:

  • Acetamide, N-(2-bromophenyl)-
  • Acetanilide, 2’-bromo-
  • 2-Bromo-N-acetylaniline

Uniqueness

What sets Acetamide, N,N’-[oxybis(2-bromo-4,1-phenylene)]bis- apart from these similar compounds is its unique structure, which includes two brominated phenylene groups connected by an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61381-95-1

Molecular Formula

C16H14Br2N2O3

Molecular Weight

442.10 g/mol

IUPAC Name

N-[4-(4-acetamido-3-bromophenoxy)-2-bromophenyl]acetamide

InChI

InChI=1S/C16H14Br2N2O3/c1-9(21)19-15-5-3-11(7-13(15)17)23-12-4-6-16(14(18)8-12)20-10(2)22/h3-8H,1-2H3,(H,19,21)(H,20,22)

InChI Key

SBYSJUKFTZZZDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)Br)Br

Origin of Product

United States

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